1,4-Diphenoxybutane 1,4-Diphenoxybutane
Brand Name: Vulcanchem
CAS No.: 3459-88-9
VCID: VC3768265
InChI: InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
SMILES: C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

1,4-Diphenoxybutane

CAS No.: 3459-88-9

Cat. No.: VC3768265

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diphenoxybutane - 3459-88-9

Specification

CAS No. 3459-88-9
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 4-phenoxybutoxybenzene
Standard InChI InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Standard InChI Key PMVVWYMWJBCMMI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

1,4-Diphenoxybutane, also referred to as 1,4-bis(phenoxy)butane, consists of a four-carbon butane chain with phenoxy groups attached at the terminal (1,4) positions. The molecular formula of this compound is C16H18O2, featuring two phenyl rings connected to the butane backbone through oxygen atoms. This creates an ether linkage that significantly influences the compound's physical and chemical behavior.

The structural representation can be visualized as:
Ph-O-(CH2)4-O-Ph, where Ph represents a phenyl group.

Physical Properties

While the search results provide limited specific information about 1,4-diphenoxybutane, its physical properties can be inferred based on its molecular structure and comparison with similar compounds. As an ether containing aromatic groups, it likely exists as a crystalline solid at room temperature.

Table 1. Estimated Physical Properties of 1,4-Diphenoxybutane

PropertyEstimated ValueBasis
Physical StateCrystalline solidBased on molecular structure
Molecular Weight242.31 g/molCalculated from formula C16H18O2
SolubilityLow solubility in water; Soluble in organic solventsBased on structural features
AppearanceWhite to off-white solidTypical for aromatic ethers
OdorMild aromaticCommon for phenoxy compounds

Synthesis Methods

General Synthetic Approaches

The synthesis of 1,4-diphenoxybutane typically involves Williamson ether synthesis reactions, which are standard procedures for preparing ethers. This generally requires the reaction of sodium or potassium phenoxide with 1,4-dibromobutane or 1,4-dichlorobutane under appropriate conditions.

Based on general organic chemistry principles, the synthesis would likely follow this general reaction:

2 C6H5ONa + Br-(CH2)4-Br → C6H5O-(CH2)4-OC6H5 + 2 NaBr

Comparison with Related Compounds

In the available search results, 1,4-diphenoxybutane is mentioned alongside related compounds such as "1,4-bis(phenoxy)-2-butene" , suggesting that various structural analogs have been synthesized and studied. The synthetic approaches for these compounds would follow similar principles, with modifications to accommodate specific structural features.

Applications and Uses

Industrial Applications

Comparative Analysis

Structural Comparison with 1,4-Diphenylbutane

It is important to distinguish 1,4-diphenoxybutane from the more extensively documented 1,4-diphenylbutane. The key structural difference lies in the presence of oxygen atoms connecting the phenyl groups to the butane chain in 1,4-diphenoxybutane.

Table 2. Comparison Between 1,4-Diphenoxybutane and 1,4-Diphenylbutane

Feature1,4-Diphenoxybutane1,4-Diphenylbutane
Molecular FormulaC16H18O2C16H18
Molecular Weight242.31 g/mol210.31 g/mol
Linkage TypeEther (C-O-C)Direct C-C bond
Bond Angles~109° at oxygen~109° at carbon
PolarityMore polar due to oxygen atomsLess polar
Reactivity PatternSusceptible to ether cleavageStable C-C bonds
Melting PointNot available in search results52-53°C

Reactivity Differences

The presence of oxygen atoms in 1,4-diphenoxybutane introduces several key differences in chemical behavior:

  • Increased susceptibility to acidic cleavage compared to 1,4-diphenylbutane

  • Different oxidation behavior due to the ether linkages

  • Altered hydrogen bonding capabilities

  • Modified electron distribution across the molecule

Spectroscopic Characterization

Predicted NMR Spectroscopy

Table 3. Predicted NMR Signals for 1,4-Diphenoxybutane

Proton TypePredicted Chemical Shift (ppm)IntegrationMultiplicity
Aromatic H6.8-7.310HMultiplet
-OCH2-3.9-4.14HTriplet
-CH2CH2-1.8-2.04HQuintet

Predicted IR Spectroscopy

Key IR absorption bands would likely include:

  • C-O stretching (1050-1150 cm^-1)

  • Aromatic C=C stretching (1450-1600 cm^-1)

  • Aromatic C-H stretching (3030-3080 cm^-1)

  • Aliphatic C-H stretching (2850-2950 cm^-1)

Chemical Reactions

Ether Cleavage

Like other ethers, 1,4-diphenoxybutane would be susceptible to cleavage under strong acidic conditions:

C6H5O-(CH2)4-OC6H5 + 2 HI → 2 C6H5OH + I-(CH2)4-I

Aromatic Substitution

The phenyl rings in 1,4-diphenoxybutane would retain their ability to undergo electrophilic aromatic substitution reactions, though with modified reactivity patterns compared to benzene due to the electron-donating effect of the alkoxy groups.

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